molecular formula C13H12Cl2O4 B11817384 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B11817384
M. Wt: 303.13 g/mol
InChI Key: YHVIKIKTANFPCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and ethyl acetoacetate.

    Reaction Conditions: The reaction typically involves a base-catalyzed condensation reaction, where the ethyl acetoacetate undergoes a Claisen condensation with 3,5-dichlorobenzoic acid.

    Industrial Production: In industrial settings, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and alkanes.

Scientific Research Applications

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications :

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an intermediate in the synthesis of Lusutrombopag, it plays a crucial role in the development of treatments for chronic ITP.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways :

    Molecular Targets: The compound interacts with enzymes and receptors involved in thrombopoiesis.

    Pathways: It influences the thrombopoietin signaling pathway, leading to increased platelet production.

Comparison with Similar Compounds

3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can be compared with other similar compounds :

    Similar Compounds: Compounds like 3,5-dichlorobenzoic acid, ethyl acetoacetate, and Lusutrombopag share structural similarities.

    Uniqueness: The unique combination of the dichloro and ethoxy groups in this compound provides distinct chemical properties and reactivity, making it valuable in specific synthetic applications.

Properties

IUPAC Name

3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-enyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVIKIKTANFPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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